4-(Pyrrolidin-1-yl)benzoic acid

Description

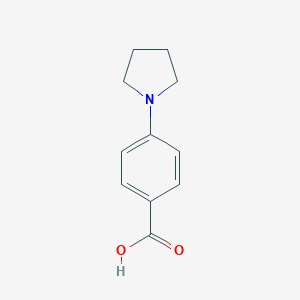

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCBFFYRSJPCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383735 | |

| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22090-27-3 | |

| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic Acid

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and structural information for this compound. The data is compiled from various chemical databases and scientific literature to support research and development activities.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative characterized by a benzoic acid core with a pyrrolidine substituent at the para (4-) position.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 22090-27-3[1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂[1][2][3][4] |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O[1][2] |

| InChI Key | KPCBFFYRSJPCJH-UHFFFAOYSA-N[1][2][3][4] |

| Synonyms | 4-(1-Pyrrolidinyl)benzoic acid, p-(1-pyrrolidinyl)benzoic acid[1][3] |

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source |

| Molecular Weight | 191.23 g/mol | [1][3][4] |

| Monoisotopic Mass | 191.094628657 Da | [1][4] |

| Appearance | Solid, Cream-colored powder | [3][4] |

| Melting Point | 224-229 °C (lit.) | [3] |

| pKa (Predicted) | 4.94 ± 0.10 | [4] |

| Storage Temperature | 2-8°C | [3][4] |

Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 203 | [1][4] |

| XLogP3-AA | 1.9 | [4] |

Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols should be followed.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3] |

Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses (eyeshields), and chemical-resistant gloves is recommended[3].

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes exist, a common and effective method for creating aryl-amine bonds is through palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling that could be adapted for the synthesis of related compounds, starting from a halogenated benzoic acid.

Reaction: 4-Bromobenzoic acid + Pyrrolidine -> this compound (This is a conceptual representation; typically a boronic acid derivative of pyrrolidine would be used, or more commonly, a Buchwald-Hartwig amination would be employed. A more direct synthesis is Nucleophilic Aromatic Substitution).

A More Direct Proposed Synthesis: Nucleophilic Aromatic Substitution

A more direct and common approach for this specific structure involves the nucleophilic aromatic substitution of a 4-halobenzoic acid (preferably 4-fluorobenzoic acid) with pyrrolidine.

Materials:

-

4-Fluorobenzoic acid (1.0 eq)

-

Pyrrolidine (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 4-fluorobenzoic acid, the solvent, and the base.

-

Stir the mixture under an inert atmosphere.

-

Add pyrrolidine dropwise to the mixture.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

Caption: Standard workflow for the analytical characterization of the final product.

Spectral Data Interpretation

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring (typically two doublets in the 6.5-8.0 ppm region), signals for the pyrrolidine ring protons (two multiplets, often referred to as α- and β-protons, in the 1.8-3.5 ppm region), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals for the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the two distinct carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 191. Key fragmentation patterns would likely include the loss of the hydroxyl radical (M-17) to give [C₁₁H₁₂NO]⁺ at m/z 174, and the loss of the carboxyl group (M-45) to give [C₁₀H₁₂N]⁺ at m/z 146. The base peak is often the benzoyl cation fragment [C₇H₅O]⁺ at m/z 105, resulting from the cleavage of the C-N bond, though this is more characteristic of benzoic acid itself[5].

Biological Activity and Applications

The pyrrolidine ring is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds[6]. While this compound itself is primarily a building block, its derivatives have been investigated for various therapeutic applications. For instance, related structures have been synthesized and evaluated as potent antagonists for Very Late Antigen-4 (VLA-4), which is implicated in inflammatory conditions like asthma[7]. The core structure serves as a valuable starting point for developing novel therapeutic agents. Derivatives have also been explored for their potential antibacterial properties[8][9].

References

- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]

- 3. 4-(1-吡咯烷基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. iris.unipa.it [iris.unipa.it]

- 7. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(Pyrrolidin-1-yl)benzoic acid. The document outlines the expected outcomes from key analytical techniques, supported by detailed experimental protocols and data presented in a clear, tabular format for effective comparison and understanding.

Compound Overview

This compound is a derivative of benzoic acid featuring a pyrrolidine ring attached to the para position of the benzene ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol [1] |

| CAS Number | 22090-27-3[1] |

| IUPAC Name | This compound[1] |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O[1] |

| Melting Point | 262-296 °C (with decomposition) |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet | 2H |

| H-3', H-5' (Aromatic) | 6.5 - 6.7 | Doublet | 2H |

| H-2, H-5 (Pyrrolidine, -CH₂-N-) | 3.2 - 3.4 | Triplet | 4H |

| H-3, H-4 (Pyrrolidine, -CH₂-) | 1.9 - 2.1 | Multiplet | 4H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic, C-COOH) | 120 - 125 |

| C-2', C-6' (Aromatic, CH) | 130 - 132 |

| C-3', C-5' (Aromatic, CH) | 111 - 113 |

| C-4' (Aromatic, C-N) | 150 - 153 |

| C-2, C-5 (Pyrrolidine, -CH₂-N-) | 47 - 50 |

| C-3, C-4 (Pyrrolidine, -CH₂-) | 25 - 27 |

| Carboxylic Acid (C=O) | 167 - 170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1580-1620 | Medium-Strong |

| C-N stretch (Aromatic Amine) | 1335-1250 | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 118 | [M - COOH - C₂H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aromatic carboxylic acids and amines to support the proposed structure.

-

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the signaling pathways involved in the analysis.

Caption: Workflow for the structure elucidation of this compound.

Caption: Signaling pathways from sample to structural information.

References

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid (CAS: 22090-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidin-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its rigid core, combined with the nucleophilic pyrrolidine moiety, makes it an important intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzoic acid substituted with a pyrrolidine ring at the para position. This substitution significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 22090-27-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 262-296 °C (decomposes) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol. | |

| SMILES | O=C(O)c1ccc(N2CCCC2)cc1 | [1] |

| InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the nucleophilic aromatic substitution of a para-halogenated benzoic acid with pyrrolidine.

Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 4-fluorobenzoic acid and pyrrolidine. The electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic attack.

Reaction Scheme:

Materials:

-

4-Fluorobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMSO.

-

Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidification: Acidify the aqueous solution with 2M HCl to a pH of approximately 4-5 to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold deionized water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

An alternative approach involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, which can also be employed for the synthesis of this compound.

Spectral Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as two doublets in the downfield region (approx. 6.5-8.0 ppm). The protons of the pyrrolidine ring will appear as two multiplets in the upfield region (approx. 2.0 and 3.3 ppm). A broad singlet for the carboxylic acid proton will be observed far downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Expect signals for the quaternary aromatic carbons, the protonated aromatic carbons, the carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (approx. 167 ppm). The carbon attached to the nitrogen will be the most downfield of the aromatic signals (approx. 150 ppm). |

| FT-IR | A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹.[3] A strong C=O stretch for the carboxylic acid will be observed around 1680-1700 cm⁻¹.[3] C-N stretching vibrations will be visible in the 1335-1250 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 191.23. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring. |

Applications in Drug Discovery

This compound serves as a key scaffold for the development of various therapeutic agents. The pyrrolidine moiety can engage in crucial interactions with biological targets, while the benzoic acid provides a handle for further chemical modification.

VLA-4 Antagonists

Derivatives of this compound have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a critical role in cell adhesion and migration and is implicated in inflammatory diseases such as asthma and multiple sclerosis.

| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |

| 4-((1-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazol-4-yl)methoxy)-3-(pyrrolidin-1-ylmethyl)benzoic acid derivative | VLA-4 | 1.6 nM | Anti-inflammatory, Asthma |

The antagonism of VLA-4 by these compounds inhibits the interaction between VLA-4 and its ligands, such as VCAM-1, thereby preventing the recruitment of leukocytes to sites of inflammation.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The this compound scaffold has also been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that deactivates incretin hormones, which are important for regulating blood glucose levels. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Signaling Pathways

Given the therapeutic relevance of its derivatives, understanding the signaling pathways they modulate is crucial for drug development.

VLA-4 Signaling Pathway

VLA-4 signaling is initiated by the binding of its extracellular ligands, such as VCAM-1 or fibronectin. This "outside-in" signaling activates intracellular cascades involving focal adhesion kinase (FAK) and Src family kinases, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK. These pathways regulate cell survival, proliferation, and migration. Conversely, intracellular signals, often originating from chemokine or B-cell receptors ("inside-out" signaling), can activate VLA-4, increasing its affinity for its ligands and promoting cell adhesion.[4][5][6]

References

- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(Pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of 4-(Pyrrolidin-1-yl)benzoic acid. The information is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Properties

This compound, with the CAS number 22090-27-3, is a substituted benzoic acid derivative.[1][2] Its core structure consists of a benzoic acid moiety with a pyrrolidine ring attached at the para position. This substitution significantly influences its chemical characteristics and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| CAS Number | 22090-27-3 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 279 °C | [3] |

| Boiling Point (Predicted) | 434.6 ± 28.0 °C | [4] |

| pKa (Predicted) | 3.91 ± 0.10 | [4] |

| SMILES | O=C(O)c1ccc(cc1)N2CCCC2 | [3] |

| InChIKey | KPCBFFYRSJPCJH-UHFFFAOYSA-N | [1][2] |

Spectral Data

Table 2: Key Spectral Data for Aromatic Carboxylic Acids and N-Aryl Pyrrolidines

| Spectroscopy | Characteristic Peaks | Interpretation |

| ¹H NMR | δ ~10-13 ppm (broad singlet), δ ~7-8 ppm (multiplets), δ ~3-4 ppm (multiplets), δ ~1.5-2.5 ppm (multiplets) | Carboxylic acid proton, Aromatic protons, Protons on carbons adjacent to nitrogen in pyrrolidine ring, Protons on other carbons in pyrrolidine ring |

| ¹³C NMR | δ ~165-175 ppm, δ ~110-150 ppm, δ ~40-50 ppm, δ ~20-30 ppm | Carboxylic acid carbon, Aromatic carbons, Carbons adjacent to nitrogen in pyrrolidine ring, Other carbons in pyrrolidine ring |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹, ~1600 cm⁻¹, ~1300 cm⁻¹ | O-H stretch of carboxylic acid, C=O stretch of carboxylic acid, C=C stretch of aromatic ring, C-N stretch |

| Mass Spectrometry | m/z 191.09 | Molecular ion peak [M]⁺ |

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound based on general organic chemistry principles.

3.1. Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of N-aryl pyrrolidines is through nucleophilic aromatic substitution.

Materials:

-

4-Fluorobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-fluorobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

3.2. Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to identify chemical shifts, coupling constants, and integration values.

Biological Activity and Potential Applications

Derivatives of this compound have been investigated for various biological activities. Notably, some derivatives have been explored as potent and orally active VLA-4 antagonists, which are relevant in the treatment of conditions like asthma.[5] The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of molecules, which can lead to specific biological profiles.[6]

The general structure of this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial agents.[7][8]

Safety Information

Based on available data, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]

- 3. 4-(1-pyrrolidinyl)benzoic acid [stenutz.eu]

- 4. 4-(1-PYRROLIDINYLCARBONYL)-,BENZOIC ACID CAS#: 150057-97-9 [m.chemicalbook.com]

- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its fundamental chemical properties, outlines a general synthetic approach and analytical methods, and explores its relevance in biological pathways.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22090-27-3 | [2] |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O | [1] |

| InChI Key | KPCBFFYRSJPCJH-UHFFFAOYSA-N | [2] |

Experimental Protocols

General Synthetic Procedure:

A plausible method for the synthesis of this compound involves the reaction of a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) with pyrrolidine in the presence of a base and a suitable solvent.

-

Reaction: 4-Halobenzoic acid + Pyrrolidine → this compound + Halide salt

-

Reagents:

-

4-Halobenzoic acid (e.g., 4-fluorobenzoic acid)

-

Pyrrolidine

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

-

Procedure Outline:

-

To a solution of 4-halobenzoic acid in a suitable polar aprotic solvent, add the base.

-

Add pyrrolidine to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Analytical Methods:

The characterization and purity assessment of synthesized this compound would typically employ standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the separation of benzoic acid derivatives[3][4]. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the pyrrolidine ring. The ¹³C NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of this compound.

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in cell adhesion and migration[5]. VLA-4 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), VLA-4 antagonists can inhibit these processes and may have therapeutic potential in inflammatory diseases.

The signaling pathway initiated by VLA-4 activation is complex and can be triggered by various stimuli, including chemokines and B-cell receptor (BCR) activation. This "inside-out" signaling leads to a conformational change in VLA-4, increasing its affinity for its ligands[6][7].

Below is a simplified representation of the VLA-4 "inside-out" signaling pathway, which can be targeted by VLA-4 antagonists.

This diagram illustrates how external signals from receptors like the B-cell receptor (BCR) and chemokine receptors can initiate an intracellular signaling cascade involving PI3K and PLCγ. This cascade leads to the activation of adaptor proteins that induce a conformational change in VLA-4, switching it to a high-affinity active state. Activated VLA-4 can then bind to VCAM-1 on endothelial cells, promoting cell adhesion and migration. VLA-4 antagonists, such as derivatives of this compound, can inhibit this process by preventing the binding of activated VLA-4 to its ligands.

References

- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]

- 3. helixchrom.com [helixchrom.com]

- 4. longdom.org [longdom.org]

- 5. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic Acid and its Derivatives as VLA-4 Antagonists

IUPAC Name: 4-(Pyrrolidin-1-yl)benzoic acid

This technical guide provides a comprehensive overview of this compound, a key chemical scaffold in the development of potent antagonists for Very Late Antigen-4 (VLA-4). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a foundational structure in medicinal chemistry. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-pyrrolidin-1-ylbenzoic acid | [1] |

| CAS Number | 22090-27-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 262-296 °C (decomposes) |

Synthesis and Characterization

General Experimental Protocol for Ullmann Condensation

This protocol describes a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of bromobenzoic acids.

Materials:

-

4-Bromobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Copper powder (Cu)

-

Copper(I) oxide (Cu₂O)

-

2-Ethoxyethanol

Procedure:

-

A reaction mixture of 1-aminopyrene (9.3 mmol), 2-bromobenzoic acid (8.8 mmol), K₂CO₃ (8.8 mmol), Cu powder (0.8 mmol), Cu₂O (0.4 mmol), and 3 ml of 2-ethoxyethanol is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.[2]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the cooled reaction mixture is poured into 30 ml of water, and decolorizing charcoal is added.[2]

-

The mixture is filtered through Celite.[2]

-

The crude product is obtained by precipitation upon acidification of the filtrate with diluted HCl.[2]

-

The residue is then dissolved in 100 ml of 5% aqueous Na₂CO₃ for further purification.[2]

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

Biological Activity: VLA-4 Antagonism

While quantitative biological data for this compound itself is limited in the available literature, its derivatives have been extensively studied as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α₄β₁, is a key cell adhesion molecule involved in inflammatory responses.

Derivatives of this compound have shown high efficacy in inhibiting the interaction between VLA-4 and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This inhibition is a promising therapeutic strategy for various inflammatory and autoimmune diseases.

Quantitative Data for a Representative Derivative

A novel series of benzoic acid derivatives were synthesized and evaluated as VLA-4 antagonists. Optimization led to the identification of compounds with high activity. For instance, a derivative, compound 15e , demonstrated an IC₅₀ of 1.6 nM.[3]

| Compound | Target | Assay | IC₅₀ (nM) | Lipophilicity (Log D) |

| 15e (a derivative) | VLA-4 | Binding Assay | 1.6 | 1.8 |

Signaling Pathway and Experimental Workflow

The development of VLA-4 antagonists involves screening and characterization through various assays. A common experimental workflow is designed to assess the binding affinity and inhibitory potential of candidate compounds.

VLA-4 Antagonist Screening Workflow

The following diagram illustrates a typical workflow for screening potential VLA-4 antagonists.

Caption: A generalized workflow for the screening and evaluation of VLA-4 antagonists.

VLA-4 Signaling in Leukocyte Extravasation

VLA-4 plays a crucial role in the extravasation of leukocytes from the bloodstream into inflamed tissues. The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells is a critical step in this process. Antagonists of VLA-4 block this interaction, thereby reducing the inflammatory response.

Caption: Inhibition of VLA-4-mediated leukocyte adhesion by a derivative of this compound.

References

- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid: Synonyms, Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its various synonyms and identifiers, summarizes its key physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological relevance through the lens of VLA-4 antagonism.

Chemical Identity: Synonyms and Identifiers

Accurate identification of a chemical entity is paramount for research and development. This compound is known by a variety of names and is cataloged in numerous chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 22090-27-3 |

| PubChem CID | 2795515 |

| EC Number | 625-792-0 |

| InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) |

| InChIKey | KPCBFFYRSJPCJH-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O |

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

| Synonyms |

| 4-(1-Pyrrolidinyl)benzoic acid |

| p-(1-pyrrolidinyl)benzoic acid |

| Benzoic acid, 4-(1-pyrrolidinyl)- |

| 4-pyrrolidin-1-yl-benzoic acid |

| 4-pyrrolidinylbenzoic acid |

| 4-(Pyrrolidino)benzoic acid |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| Melting Point | 293-302 °C | Chem-Impex[1] |

| 279 °C | Stenutz | |

| 262-296 °C (decomposes) | Sigma-Aldrich[2] | |

| pKa (Predicted) | 3.91 ± 0.10 | ChemicalBook |

| Water Solubility | Predicted to be low | Inferred from general properties of similar organic acids |

| Appearance | Off-white amorphous powder | Chem-Impex[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation, between 4-halobenzoic acid and pyrrolidine. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol: Ullmann Condensation

Reaction Scheme:

References

A Technical Guide to the Biological Activities of 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(pyrrolidin-1-yl)benzoic acid represent a versatile class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their VLA-4 antagonist, anticancer, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as an in-depth resource for professionals engaged in drug discovery and development.

The core structure, featuring a benzoic acid moiety linked to a pyrrolidine ring at the para position, provides a unique scaffold that has been extensively modified to optimize pharmacological activity. These modifications have led to the discovery of compounds with high potency and selectivity for various biological targets, highlighting the therapeutic potential of this chemical class.

VLA-4 Antagonist Activity

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes, making it a key target in the treatment of inflammatory diseases such as asthma. Several this compound derivatives have been identified as potent VLA-4 antagonists.

Quantitative Data

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 15b | VLA-4 | Cell-based adhesion assay | 1.6 | [1] |

| 15e | VLA-4 | Cell-based adhesion assay | 1.6 | [1] |

Experimental Protocols

VLA-4/VCAM-1 Adhesion Assay

This assay evaluates the ability of a compound to inhibit the binding of VLA-4 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).

-

Cell Line: A human T-cell line endogenously expressing VLA-4 (e.g., Jurkat cells).

-

Ligand Coating: 96-well plates are coated with recombinant human VCAM-1.

-

Cell Labeling: Jurkat cells are labeled with a fluorescent dye, such as Calcein-AM.

-

Assay Procedure:

-

Labeled Jurkat cells are pre-incubated with varying concentrations of the test compound.

-

The cell suspension is then added to the VCAM-1-coated wells.

-

The plate is incubated to allow for cell adhesion.

-

Non-adherent cells are removed by washing.

-

The fluorescence of the remaining adherent cells is measured using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.

Signaling Pathway

The inhibition of the VLA-4/VCAM-1 interaction by this compound derivatives disrupts the signaling cascade that leads to leukocyte adhesion and transmigration into inflamed tissues.

References

An In-depth Technical Guide to the Safety and Hazards of 4-(Pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-(Pyrrolidin-1-yl)benzoic acid (CAS No: 22090-27-3), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its hazard classification, handling procedures, and emergency responses, compiled from available safety data sheets and chemical databases.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Acute Toxicity, Oral | 4 |

Source: PubChem CID 2795515, Fisher Scientific SDS[1][2]

The GHS pictograms associated with these classifications are:

Signal Word: Warning [1]

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound, providing essential guidance for its safe handling.

Table 2: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[3][4] |

| H315 | Causes skin irritation.[1][3][4] |

| H319 | Causes serious eye irritation.[1][4] |

| H335 | May cause respiratory irritation.[1][3][4] |

Table 3: GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |

| P264 | Wash hands thoroughly after handling.[1][3][5] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3][5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5] |

| P330 | Rinse mouth.[3] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3][5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3][5] |

| P405 | Store locked up.[1][3][5] |

| P501 | Dispose of contents/container in accordance with all applicable federal, state, and local regulations.[1][3][5] |

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. However, the GHS classification indicates that the substance is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.

While specific LD50 or LC50 values are not provided in the searched documents, the "Acute Toxicity, Oral (Category 4)" classification suggests an LD50 value in the range of 300 to 2000 mg/kg for rats.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available. However, a generalized workflow for assessing a key endpoint, such as acute oral toxicity, is presented below. This workflow is based on standardized OECD guidelines.

Caption: Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways

The mechanisms of toxicity for this compound are not specifically elucidated. However, skin, eye, and respiratory irritation often involve the activation of local inflammatory pathways. The diagram below illustrates a generalized cellular response to a chemical irritant.

Caption: Simplified signaling pathway for chemical-induced inflammation.

Handling and Storage

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[2][3]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

The substance is reported to be moisture-sensitive.[2]

-

Incompatible materials include bases, alcohols, and amines.[2]

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal facility.[2][3] Follow all federal, state, and local regulations for waste disposal.

This technical guide is intended to provide essential safety and hazard information for this compound. It is crucial for all personnel handling this substance to be familiar with this information and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

Synthesis of 4-(Pyrrolidin-1-yl)benzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The described method is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, offering a reliable route to the target compound. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The pyrrolidine moiety is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, making it a versatile scaffold in drug design. The efficient and reproducible synthesis of this compound is therefore of significant interest. The protocol detailed herein describes a straightforward synthesis via the nucleophilic aromatic substitution of 4-fluorobenzoic acid with pyrrolidine.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | Starting Material |

| Pyrrolidine | C₄H₉N | 71.12 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |

| This compound | C₁₁H₁₃NO₂ | 191.23 | Product |

Table 2: Experimental Parameters

| Parameter | Value |

| Reaction Temperature | 120 °C |

| Reaction Time | 12-24 hours |

| Stoichiometry (Pyrrolidine) | 1.5 equivalents |

| Stoichiometry (K₂CO₃) | 2.0 equivalents |

Experimental Protocol

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-fluorobenzoic acid and pyrrolidine.

Materials:

-

4-Fluorobenzoic acid

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Pyrrolidine: While stirring the suspension at room temperature, add pyrrolidine (1.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Dry the purified product under vacuum.

-

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.[1]

-

Melting Point Analysis: For comparison with literature values.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 4-(Pyrrolidin-1-yl)benzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzoic acid with pyrrolidine. An alternative method, the Buchwald-Hartwig amination of 4-bromobenzoic acid, is also discussed.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 22090-27-3 | [1] |

| Appearance | Off-white to white solid | |

| Melting Point | 262-296 °C (decomposes) |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a fluoride ion from 4-fluorobenzoic acid by pyrrolidine. The electron-withdrawing carboxylic acid group activates the aromatic ring, facilitating nucleophilic attack.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.

Alternative Synthetic Route: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative route from 4-bromobenzoic acid and pyrrolidine. This method is particularly useful for less reactive aryl halides.

Caption: Buchwald-Hartwig amination pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar procedure for the synthesis of a related compound.

Materials and Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

4-Fluorobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

-

Collect the precipitate by filtration and wash with deionized water.

-

Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (Conceptual)

This is a generalized protocol based on established Buchwald-Hartwig amination procedures.

Materials and Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

4-Bromobenzoic acid

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or similar phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Standard work-up and purification equipment as in Protocol 1.

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), and Xantphos (0.02-0.10 eq).

-

Addition of Reagents: Add anhydrous toluene, followed by pyrrolidine (1.2 eq).

-

Reaction: Heat the mixture to 80-110 °C and stir for 8-24 hours, or until TLC analysis indicates completion of the reaction.

-

Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described in Protocol 1.

Characterization Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.

| Analysis | Expected Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0-12.5 (s, 1H, COOH), 7.7-7.9 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 3.2-3.4 (t, 4H, N-CH₂), 1.9-2.1 (m, 4H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 167-168 (C=O), 152-153 (C-N), 131-132 (Ar-C), 118-119 (Ar-C), 111-112 (Ar-C), 47-48 (N-CH₂), 25-26 (CH₂) |

| FTIR (KBr, cm⁻¹) | ν: 3300-2500 (br, O-H), 2960-2850 (C-H), 1680-1660 (C=O), 1600-1580 (C=C, aromatic), 1520-1500 (C=C, aromatic), 1250-1200 (C-N) |

| Mass Spec (ESI-) | m/z: 190.08 [M-H]⁻ |

Workflow Diagram

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

Applications of 4-(Pyrrolidin-1-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyrrolidin-1-yl)benzoic acid scaffold is a valuable building block in medicinal chemistry, serving as a core structural motif in the development of potent and selective therapeutic agents. Its derivatives have shown significant promise in various disease areas, primarily by enabling specific interactions with biological targets. This document provides an overview of the key applications, quantitative data for representative compounds, and detailed experimental protocols for the synthesis and evaluation of these derivatives.

Application 1: VLA-4 Antagonists for Inflammatory Diseases

Derivatives of this compound have been successfully developed as potent antagonists of Very Late Antigen-4 (VLA-4), a key integrin involved in the trafficking of inflammatory cells. By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), these compounds can inhibit the recruitment of eosinophils and other leukocytes to sites of inflammation, making them promising candidates for the treatment of diseases like asthma.[1][2]

A notable example is the development of 4-(pyrrolidinyl)methoxybenzoic acid derivatives, which have demonstrated high potency in in vitro assays and efficacy in preclinical models of asthma.[1] Optimization of this series has focused on improving activity and pharmacokinetic properties, leading to compounds with nanomolar inhibitory concentrations.

Quantitative Data: VLA-4 Antagonist Activity

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Lipophilicity (Log D) | Reference |

| 15b | 4-((1-(2-(N-(3,4-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 2.0 | [1] |

| 15e | 4-((1-(2-(N-(3,5-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 1.8 | [1] |

Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion in Asthma

Caption: VLA-4 antagonist mechanism in asthma.

Application 2: Selective Androgen Receptor Modulators (SARMs)

The this compound scaffold has also been utilized in the design of nonsteroidal Selective Androgen Receptor Modulators (SARMs). These compounds are designed to selectively activate the androgen receptor (AR) in anabolic tissues like muscle and bone, while having minimal effects on androgenic tissues such as the prostate.[3][4] This tissue selectivity makes them attractive candidates for treating muscle wasting diseases, osteoporosis, and other conditions where anabolic support is needed without the side effects of traditional anabolic steroids.

Derivatives based on a 4-(pyrrolidin-1-yl)benzonitrile core have shown promising SARM activity, demonstrating significant anabolic effects on muscle tissue without a corresponding increase in prostate weight in preclinical models.[3]

Quantitative Data: SARM Activity

| Compound ID | Anabolic Activity (Levator Ani Muscle Weight % of Intact Control) | Androgenic Activity (Prostate Weight % of Intact Control) | Therapeutic Index (Anabolic/Androgenic) | Reference |

| Testosterone Propionate | 100% | 100% | 1 | [3] |

| Compound 1c | High | Low | >1 | [3] |

| SARM-2f | Significant Increase | Neutral | High | [4] |

Note: Specific quantitative values for anabolic and androgenic activity for all compounds were not available in the public search results. The table reflects the described qualitative outcomes.

Signaling Pathway: SARM Mechanism of Action

Caption: SARM activation of the androgen receptor.

Experimental Protocols

Synthesis of 4-((1-(2-(N-(3,4-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid (Representative VLA-4 Antagonist)

This protocol is a representative synthesis based on similar structures and may require optimization.

-

Esterification of 4-hydroxybenzoic acid:

-

Dissolve 4-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the methyl 4-hydroxybenzoate with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Alkylation with a protected pyrrolidine derivative:

-

To a solution of methyl 4-hydroxybenzoate in DMF, add potassium carbonate.

-

Add a suitable N-protected 2-(chloromethyl)pyrrolidine.

-

Stir the reaction mixture at 60-80 °C for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection of the pyrrolidine nitrogen:

-

Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane for Boc deprotection).

-

Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

-

Acylation with 2-(N-(3,4-dichlorophenyl)sulfamoyl)acetic acid:

-

To a solution of the deprotected pyrrolidine in dichloromethane, add triethylamine.

-

In a separate flask, activate 2-(N-(3,4-dichlorophenyl)sulfamoyl)acetic acid with a coupling agent such as HATU in the presence of DIPEA.

-

Add the activated acid to the pyrrolidine solution and stir at room temperature for 8-12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate.

-

-

Saponification of the methyl ester:

-

Dissolve the acylated product in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the final product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

-

Purify by column chromatography or recrystallization.

-

In Vitro VLA-4 Adhesion Assay

-

Cell Culture:

-

Culture a VLA-4 expressing cell line (e.g., Jurkat cells) in appropriate media.

-

Culture an endothelial cell line (e.g., HUVECs) and stimulate with TNF-α to induce VCAM-1 expression.

-

-

Assay Preparation:

-

Plate the stimulated endothelial cells in a 96-well plate and grow to confluence.

-

Label the Jurkat cells with a fluorescent dye (e.g., Calcein-AM).

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives.

-

Pre-incubate the fluorescently labeled Jurkat cells with the test compounds for 30 minutes.

-

-

Adhesion:

-

Add the pre-incubated Jurkat cells to the endothelial cell-coated plate.

-

Incubate for 30-60 minutes to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the plate to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Murine Model of Allergic Asthma

-

Sensitization:

-

On days 0 and 7, sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.[5]

-

-

Compound Administration:

-

Administer the this compound derivative or vehicle control orally or via the desired route on days 14-17, prior to allergen challenge.[1]

-

-

Allergen Challenge:

-

On days 14-17, challenge the mice with an aerosolized solution of OVA.[6]

-

-

Bronchoalveolar Lavage (BAL):

-

24-48 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).[5]

-

-

Cell Counting and Differentiation:

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

-

Data Analysis:

-

Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of compound-treated mice to the vehicle-treated group.

-

In Vivo Hershberger Assay for SARM Activity

This protocol is based on the OECD Test Guideline 441.[7]

-

Animal Preparation:

-

Use castrated peripubertal male rats. Allow for a post-castration recovery period of at least 7 days.[8]

-

-

Dosing:

-

Divide the animals into groups (n≥6 per group).

-

Administer the test SARM (4-(pyrrolidin-1-yl)benzonitrile derivative) daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group (e.g., testosterone propionate).[9]

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[9]

-

-

Data Analysis:

-

For each animal, normalize the tissue weights to the body weight.

-

Compare the tissue weights of the SARM-treated groups to the vehicle control group.

-

A significant increase in the weight of the levator ani-bulbocavernosus muscle indicates anabolic activity.

-

A minimal increase in the weights of the ventral prostate and seminal vesicles indicates low androgenic activity.

-

Experimental Workflows

Workflow for VLA-4 Antagonist Discovery

Caption: VLA-4 antagonist discovery workflow.

Workflow for SARM Candidate Evaluation

Caption: SARM candidate evaluation workflow.

References

- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel human anti-VCAM-1 monoclonal antibody ameliorates airway inflammation and remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 7. oecd.org [oecd.org]

- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-(Pyrrolidin-1-yl)benzoic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine motif is prevalent in numerous biologically active compounds, contributing to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Very Late Antigen-4 (VLA-4) antagonists for the treatment of inflammatory diseases such as asthma.

Key Applications

The primary application of this compound in synthesis is through the formation of amide bonds. The carboxylic acid moiety can be readily activated and coupled with a variety of amines to generate a diverse library of derivatives. This approach is particularly useful in structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.

One notable application is in the synthesis of VLA-4 antagonists. VLA-4 is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligand, vascular cell adhesion molecule-1 (VCAM-1), these antagonists can effectively inhibit the inflammatory cascade.

Experimental Protocols